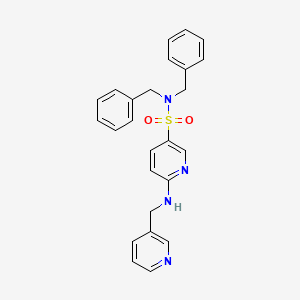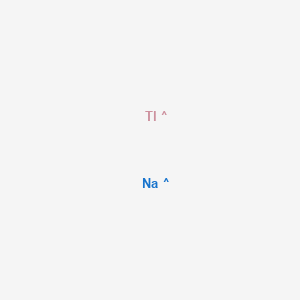
Sodium;thallium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium thallium: is a compound that combines the elements sodium (Na) and thallium (Tl). Thallium is a post-transition metal known for its high toxicity and limited commercial value . Sodium, on the other hand, is an alkali metal that is highly reactive and essential for various biological processes . The combination of these two elements results in a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Electrochemical Methods: Thallium (III) oxide can be synthesized using electrochemical methods, where the amount of deposited material depends on the deposition time and matrix structure.
Thermal Methods: These include thermal decomposition and calcination of various precursors to produce thallium (III) oxide.
Chemical Vapor Deposition (CVD): This method is used to synthesize both bulk and nanostructures of thallium (III) oxide.
Microwave Irradiation: This technique is employed to produce nanostructures of thallium (III) oxide.
Sol-Gel Method: A chemical route using potassium superoxide to synthesize thallium (III) oxide nanoparticles at room temperature.
Industrial Production Methods: Thallium is typically recovered from flue dusts generated during the roasting of sulfide ores of zinc and lead . Sodium thallium compounds can be produced by combining thallium with sodium in controlled industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thallium reacts with oxygen to form thallium oxide (Tl2O) when heated.
Reduction: Thallium (III) can be reduced to thallium (I) by various reducing agents.
Substitution: Thallium reacts with halogens to form thallium halides (e.g., TlCl3, TlBr3).
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, bromine.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Solvents: Water, hydrochloric acid, sulfuric acid.
Major Products:
Thallium Oxide (Tl2O): Formed by the reaction of thallium with oxygen.
Thallium Halides (TlCl3, TlBr3): Formed by the reaction of thallium with halogens.
Aplicaciones Científicas De Investigación
Chemistry:
Radiation Detection: Thallium-based materials are used in radiation detectors due to their high atomic number and charge transport properties.
Biology:
Medical Imaging: Thallium isotopes, such as thallium-201, are used in cardiovascular scintigraphy and cancer diagnosis.
Medicine:
Detoxification Therapy: Thallium compounds are studied for their toxic effects and potential detoxification therapies.
Industry:
Optical Systems: Thallium bromide-iodide crystals are used in infrared optical systems.
Mecanismo De Acción
Thallium exerts its effects by disrupting the function of sodium-potassium ATPase, a crucial enzyme for maintaining cellular ion balance . Thallium has a higher affinity for this enzyme than potassium, leading to impaired cellular function and toxicity . Additionally, thallium interferes with mitochondrial function by inhibiting key enzymes in the electron transport chain .
Comparación Con Compuestos Similares
Lead (Pb): Like thallium, lead is a toxic heavy metal with limited commercial use.
Mercury (Hg): Another toxic heavy metal with applications in various industries.
Uniqueness:
Propiedades
Fórmula molecular |
NaTl |
|---|---|
Peso molecular |
227.373 g/mol |
Nombre IUPAC |
sodium;thallium |
InChI |
InChI=1S/Na.Tl |
Clave InChI |
GNWRAZCUQNKMIT-UHFFFAOYSA-N |
SMILES canónico |
[Na].[Tl] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



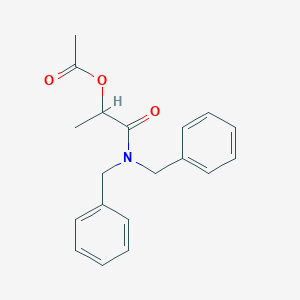
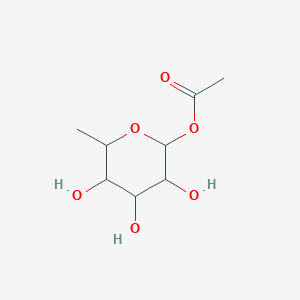
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
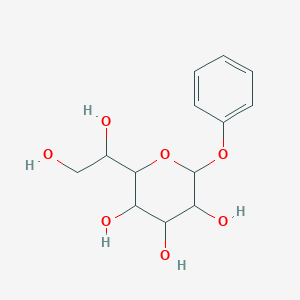
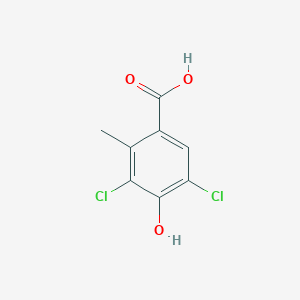
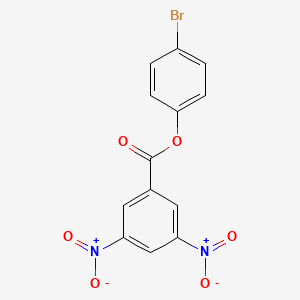
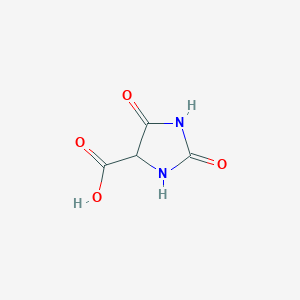
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
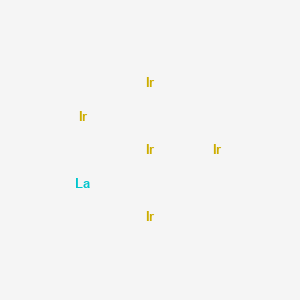
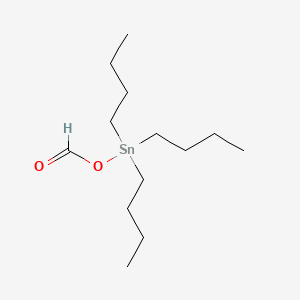
![1,2,3-Trimethyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14727852.png)
